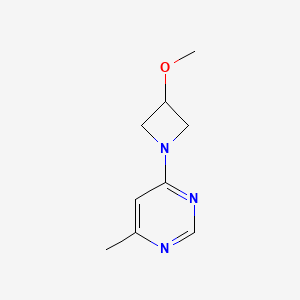
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine
Vue d'ensemble
Description
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is a compound that features both benzyloxycarbonyl and tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is protected by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step is also performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine can undergo various types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amino and hydroxyl groups, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protecting groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Benzyloxycarbonyl Group: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid.
Deprotection of tert-Butyldimethylsilyl Group: Treatment with fluoride ions, typically using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions are L-serine derivatives with different functional groups, depending on the reagents and conditions used.
Applications De Recherche Scientifique
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine primarily involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-serine: Lacks the tert-butyldimethylsilyl group, making it less versatile in certain synthetic applications.
O-tert-Butyldimethylsilyl-L-serine: Lacks the benzyloxycarbonyl group, limiting its use in peptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is unique due to the presence of both protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This dual protection allows for more complex and precise chemical manipulations compared to similar compounds .
Propriétés
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGUJLHARCBKY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2964974.png)
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![1-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2964977.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)
